molecular formula C8H4BrClN2 B1339532 8-Bromo-5-chloro-1,6-naphthyridine CAS No. 909649-12-3

8-Bromo-5-chloro-1,6-naphthyridine

Cat. No.: B1339532
CAS No.: 909649-12-3
M. Wt: 243.49 g/mol
InChI Key: LAJYLYMBZVFAEY-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 8 and 5 positions, respectively .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

8-Bromo-5-chloro-1,6-naphthyridine has shown promising results in medicinal chemistry, particularly as an anticancer agent. It has demonstrated the ability to inhibit various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, with IC₅₀ values ranging from 10 to 15 µM. The compound's mechanism of action involves the modulation of critical cellular signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are vital for regulating cell proliferation and apoptosis .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. Its interactions with enzymes are primarily mediated through non-covalent forces such as hydrogen bonding and hydrophobic interactions. Notably, it has been shown to inhibit kinase activity, impacting cellular metabolism and signaling pathways .

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials with specific electronic properties. Its unique substitution pattern allows for modifications that can enhance the performance of organic light-emitting diodes (OLEDs) and other electronic devices .

Anticancer Activity

In vitro studies have consistently highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Study on A549 Cells : The compound exhibited significant inhibitory activity with an IC₅₀ value of approximately 12 µM.
  • Study on HeLa Cells : Similar results were observed, indicating its potential as a broad-spectrum anticancer agent.

Enzyme Interaction Studies

Research has shown that this compound selectively inhibits certain kinases associated with cancer growth:

  • Kinase Inhibition : It has been identified as an inhibitor of the MAPK pathway, which plays a crucial role in cell signaling related to growth and survival.
  • Phosphatase Modulation : The compound also modulates phosphatase activity, further influencing cellular signaling networks involved in metabolism.

Comparison with Similar Compounds

  • 8-Bromo-1,6-naphthyridine
  • 5-Chloro-1,6-naphthyridine
  • 1,6-Naphthyridine

Comparison: 8-Bromo-5-chloro-1,6-naphthyridine is unique due to the presence of both bromo and chloro substituents, which can significantly influence its reactivity and biological activity compared to its mono-substituted counterparts. The dual substitution pattern can enhance its ability to interact with multiple molecular targets, making it a versatile compound in various research applications .

Biological Activity

8-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₅BrClN and a molecular weight of 243.49 g/mol. The compound features a naphthyridine structure characterized by a fused bicyclic ring system containing nitrogen atoms. The presence of bromine at the 8-position and chlorine at the 5-position enhances its reactivity and influences its biological properties, such as lipophilicity and electronic characteristics.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various enzymes, including kinases and phosphatases. These interactions are primarily mediated through non-covalent forces such as hydrogen bonding and hydrophobic interactions. The compound has been shown to modulate critical cellular signaling pathways, particularly the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are vital for regulating metabolism, cell proliferation, and apoptosis.

Table 1: Biological Targets and Effects

Biological Target Effect Pathway Involved
KinasesInhibition of activityMAPK, PI3K/Akt
PhosphatasesModulation of signalingCellular metabolism
Cancer cell linesInduction of apoptosisp53-independent pathways

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory activity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC₅₀ values ranging from 10 to 15 µM .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. Its ability to selectively inhibit these enzymes suggests potential applications in targeted cancer therapies.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may reduce pro-inflammatory cytokines in models of inflammation, indicating a possible role in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To highlight the unique biological profile of this compound, a comparison with structurally similar compounds is provided below:

Table 2: Comparison of Naphthyridine Derivatives

Compound Name Molecular Formula Key Features
This compoundC₉H₅BrClNBromine and chlorine enhance reactivity
5-Bromo-8-chloro-1,7-naphthyridineC₉H₅BrClNDifferent naphthyridine position; distinct reactivity
6-Bromo-7-chloroquinolineC₉H₅BrClNQuinoline structure; different biological activity
4-Bromo-2-chloropyridineC₅H₄BrClNPyridine structure; simpler interactions

The unique substitution pattern in this compound contributes to its distinct biological activities compared to these related compounds.

Properties

IUPAC Name

8-bromo-5-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJYLYMBZVFAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2Cl)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582253
Record name 8-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909649-12-3
Record name 8-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-chloro-1,6-naphthyridine
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